molecular formula C9H6BrF3O2 B8654997 5-Bromo-2-methoxy-3-(trifluoromethyl)benzaldehyde

5-Bromo-2-methoxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B8654997
M. Wt: 283.04 g/mol
InChI Key: GLIBUUMOKPPOAL-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

5-bromo-2-methoxy-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6BrF3O2/c1-15-8-5(4-14)2-6(10)3-7(8)9(11,12)13/h2-4H,1H3

InChI Key

GLIBUUMOKPPOAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1C(F)(F)F)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-bromo-2-hydroxy-3-trifluoromethylbenzaldehyde (63.98 g) was dissolved in N,N-dimethylformamide (130 mL), and potassium carbonate (65.79 g) and dimethylsulfuric acid (31.6 mL) were added to the solution under water cooling, and then the mixture was stirred at room temperature for 3 hours. Water was added to the reaction solution, and then the mixture was extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (66.19 g) as a brown crystal.
Quantity
63.98 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
65.79 g
Type
reactant
Reaction Step Two
Quantity
31.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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